molecular formula C15H16N4O5S B11016167 Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate

Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate

Cat. No.: B11016167
M. Wt: 364.4 g/mol
InChI Key: AGDDRJOVEWEYPU-UHFFFAOYSA-N
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Description

METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with methyl 3-carbamoyl-5-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-5-NITROBENZOATE is unique due to its specific structural features, such as the presence of both a nitro group and a thiadiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16N4O5S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 3-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H16N4O5S/c1-8(2)4-12-17-18-15(25-12)16-13(20)9-5-10(14(21)24-3)7-11(6-9)19(22)23/h5-8H,4H2,1-3H3,(H,16,18,20)

InChI Key

AGDDRJOVEWEYPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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